Glycidyl methacrylate

Catalog No.
S529024
CAS No.
106-91-2
M.F
C7H10O3
M. Wt
142.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycidyl methacrylate

CAS Number

106-91-2

Product Name

Glycidyl methacrylate

IUPAC Name

oxiran-2-ylmethyl 2-methylprop-2-enoate

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

InChI

InChI=1S/C7H10O3/c1-5(2)7(8)10-4-6-3-9-6/h6H,1,3-4H2,2H3

InChI Key

VOZRXNHHFUQHIL-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCC1CO1

solubility

5 to 10 mg/mL at 68 °F (NTP, 1992)
Very soluble in benzene, ethyl ether, ethyl alcohol
Solubility in water, g/100ml at 25 °C: 5 (moderate)

Synonyms

2,3-epoxypropyl methacrylate, glycidyl methacrylate, monomethacrylate propylene oxide, Sta-Lock

Canonical SMILES

CC(=C)C(=O)OCC1CO1

The exact mass of the compound Glycidyl methacrylate is 142.063 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5 to 10 mg/ml at 68° f (ntp, 1992)very soluble in benzene, ethyl ether, ethyl alcoholsolubility in water, g/100ml at 25 °c: 5 (moderate). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67195. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Methacrylates - Supplementary Records. It belongs to the ontological category of epoxide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Glycidyl methacrylate (GMA, CAS 106-91-2) is a highly versatile, dual-functional monomer characterized by a reactive methacrylic double bond and a pendant oxirane (epoxy) ring. This structural combination allows it to undergo standard free-radical or controlled radical polymerizations through the vinyl group while preserving the epoxy ring for subsequent post-polymerization modifications or crosslinking reactions[1]. In industrial procurement, GMA is primarily sourced as a reactive diluent, a compatibilizer in polymer blends, and a foundational building block for thermosetting powder coatings, adhesives, and functionalized hydrogels. Its ability to seamlessly integrate into standard acrylic workflows while imparting localized epoxy reactivity makes it a critical material for advanced formulation scale-up[2].

Attempting to substitute GMA with closely related monomers compromises either processability, safety, or final polymer functionality. Replacing GMA with standard methyl methacrylate (MMA) completely eliminates the pendant epoxy groups, stripping the resulting polymer of its post-polymerization crosslinking and functionalization capabilities[1]. Conversely, substituting GMA with its direct acrylate analog, glycidyl acrylate (GA), introduces significant safety and handling liabilities; GA is substantially more toxic and highly electrophilic, making it prone to unwanted Michael addition side-reactions during storage and synthesis [2]. Finally, utilizing allyl glycidyl ether (AGE) as an alternative epoxy-bearing monomer drastically reduces polymerization efficiency, as allyl groups suffer from severe degradative chain transfer in free-radical systems, leading to low conversions and poor molecular weight build-up compared to the highly reactive methacrylic double bond of GMA[3].

Superior Safety and Handling Profile vs. Glycidyl Acrylate

For industrial buyers, the acute toxicity profile of a monomer directly impacts facility safety requirements and handling costs. Quantitative hazard assessments demonstrate that glycidyl methacrylate (GMA) is significantly less toxic than its acrylate counterpart, glycidyl acrylate (GA). The oral LD50 in rats for GMA is reported at approximately 597 to 770 mg/kg, whereas GA exhibits a much lower LD50 of 214 to 232 mg/kg[1]. This difference is attributed to the higher electrophilic reactivity of the unhindered acrylate double bond in GA, which readily undergoes Michael-type additions with biological nucleophiles [2].

Evidence DimensionAcute Oral Toxicity (LD50, Rat)
Target Compound DataGMA: 597 - 770 mg/kg
Comparator Or BaselineGlycidyl Acrylate (GA): 214 - 232 mg/kg
Quantified DifferenceGMA is approximately 2.5 to 3.5 times less acutely toxic via oral exposure.
ConditionsStandard in vivo mammalian toxicity assays

Procuring GMA instead of GA reduces acute exposure risks and simplifies occupational health and safety compliance during bulk manufacturing.

Predictable Copolymerization Kinetics with Standard Methacrylates

When formulating functionalized acrylic resins, the ability to evenly distribute epoxy groups along the polymer backbone is critical. GMA exhibits near-ideal random copolymerization behavior with methyl methacrylate (MMA). Kinetic studies show that the reactivity ratios for GMA (r1) and MMA (r2) in free-radical copolymerization are both close to 1.0 (e.g., r1 ≈ 0.9–1.0, r2 ≈ 0.9–1.0) [1]. This azeotropic-like copolymerization ensures that the composition of the resulting polymer closely matches the initial monomer feed ratio, preventing composition drift during batch scale-up [2].

Evidence DimensionMonomer Reactivity Ratios (r1, r2)
Target Compound DataGMA (r1) ≈ 1.0
Comparator Or BaselineMMA (r2) ≈ 1.0
Quantified DifferenceNear-unity reactivity ratios indicate no preferential homopolymerization, unlike highly disparate monomer pairs.
ConditionsFree-radical solution copolymerization

Allows manufacturers to precisely predict and control the epoxy density in custom acrylic resins without complex feed-rate adjustments.

Superior Polymerization Conversion vs. Allyl Glycidyl Ether

For scalable resin synthesis, the polymerizable group must offer high conversion rates to minimize residual monomer. GMA, utilizing a methacrylic double bond, readily achieves >90% conversion in standard free-radical and controlled radical polymerizations (e.g., ATRP) at ambient or moderately elevated temperatures [1]. In contrast, allyl glycidyl ether (AGE) suffers from severe degradative chain transfer inherent to allyl monomers, typically resulting in low conversions (often <50%) and significantly lower molecular weights under identical free-radical conditions [2].

Evidence DimensionFree-Radical Polymerization Conversion
Target Compound DataGMA: >90% conversion with high molecular weight
Comparator Or BaselineAGE: <50% conversion with low molecular weight oligomers
Quantified DifferenceGMA achieves nearly double the conversion rate of AGE while maintaining controlled molecular weight growth.
ConditionsStandard free-radical or ATRP conditions at ambient to 70°C

Procuring GMA guarantees high-yield polymer synthesis and minimizes costly purification steps required to remove unreacted monomer.

Quantitative Post-Polymerization Modification Efficiency

A primary procurement driver for GMA is the reliability of its pendant epoxy ring for downstream modification. Studies demonstrate that the epoxide groups in poly(glycidyl methacrylate) (PGMA) can undergo quantitative (>95% to 100%) ring-opening reactions with nucleophiles such as amines, thiols, and azides under relatively mild conditions (e.g., 50°C) [1]. In contrast, attempting to functionalize a non-epoxy baseline like poly(methyl methacrylate) (PMMA) requires harsh transesterification or amidation conditions that often result in incomplete conversion and polymer backbone degradation [2].

Evidence DimensionFunctionalization Conversion Efficiency
Target Compound DataPGMA: >95% epoxy ring-opening conversion
Comparator Or BaselinePMMA: Low conversion, requires harsh transesterification
Quantified DifferenceGMA provides near-quantitative functionalization under mild conditions, whereas standard methacrylates resist modification.
ConditionsNucleophilic attack (amines/azides) at 50°C

Ensures that industrial buyers can use a single GMA-based masterbatch resin to produce a wide portfolio of custom-functionalized coatings and adhesives.

Thermosetting Powder Coatings and Automotive Finishes

Due to its near-ideal copolymerization kinetics with standard methacrylates (like MMA), GMA is the premier choice for formulating acrylic powder coatings. The predictable distribution of epoxy groups ensures uniform crosslinking during the curing phase, resulting in automotive clearcoats with superior weatherability, scratch resistance, and adhesion compared to non-functionalized acrylics [1].

Reactive Compatibilizers for Polymer Blending

GMA's high polymerization conversion and reactive epoxy ring make it an ideal monomer for synthesizing graft copolymers used in polymer blending (e.g., compounding polyesters with polyolefins). The epoxy groups react with terminal carboxyl or hydroxyl groups of the blended polymers during melt extrusion, significantly improving the mechanical properties of the final composite [2].

Post-Polymerization Functionalized Scaffolds and Hydrogels

Because PGMA enables quantitative ring-opening under mild conditions, GMA is highly recommended for producing customizable polymer scaffolds. Buyers can procure GMA to synthesize a universal precursor resin, which is subsequently modified with specific amines, peptides, or hydrophilic moieties to create advanced hydrogels, water-treatment resins, or biomedical adhesives without altering the primary polymerization workflow[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Glycidyl methacrylate is a colorless liquid with a fruity odor. Floats on water. (USCG, 1999)
Liquid
Colorless liquid with a fruity odor; [HSDB]
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Colorless liquid

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Exact Mass

142.062994177 g/mol

Monoisotopic Mass

142.062994177 g/mol

Boiling Point

372 °F at 760 mmHg (NTP, 1992)
189 °C

Flash Point

181 °F (NTP, 1992)
84 °C (Tag open cup)

Heavy Atom Count

10

Vapor Density

Relative vapor density (air = 1): 4.9

Density

1.073 at 68 °F (USCG, 1999) - Denser than water; will sink
1.07 g/cu m @ 25 °C
Relative density (water = 1): 1.08

LogP

0.96

Odor

Fruity odor

Decomposition

When heated to decomp it emits acrid smoke and fumes.

Appearance

Solid powder

Melting Point

freezing pt: -41.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R8WN29J8VF

Related CAS

25067-05-4

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350: May cause cancer [Danger Carcinogenicity];
H360F: May damage fertility [Danger Reproductive toxicity];
H372: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Vapor Pressure

3.15 [mmHg]
Vapor pressure, kPa at 25 °C: 0.42

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

106-91-2
25067-05-4

Metabolism Metabolites

SMALL QUANTITIES OF METHACRYLATES MAY READILY BE METABOLIZED BY SAPONIFICATION INTO THE ALCOHOL AND METHACRYLIC ACID. THE LATTER MAY FORM AN ACETYL-COENZYME DERIVATIVE, WHICH THEN ENTERS THE NORMAL LIPID METABOLISM. /METHACRYLATES/

Wikipedia

Glycidyl_methacrylate

Methods of Manufacturing

REACTION OF METHACRYLIC ACID WITH GLYCIDOL
The methacrylates can be synthesized by catalytic oxidation of isobutylene and subsequent esterification with the appropriate alcohol, or by reacting acetone with hydrocyanic acid and subsequent esterification in sulfuric acid with the appropriate alcohol. /Methacrylic esters/
Epichlorohydrin + methacrylic acid (esterification)

General Manufacturing Information

Paint and Coating Manufacturing
Plastics Material and Resin Manufacturing
2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester: ACTIVE
2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
METHYL METHACRYLATE, AND IN GENERAL THE METHACRYLIC ESTERS, POLYMERIZE MUCH LESS READILY THAN THE CORRESPONDING ORDINARY ACRYLATES. NONE THE LESS, THEY ARE STABILIZED BY ADDING HYDROQUINONE OR PYROGALLOL, PARTICULARLY IN THE PRESENCE OF METALLIC COPPER. /METHACRYLATES/

Analytic Laboratory Methods

THE ELECTRON-IMPACT AND METHANE CHEM-IONIZATION MASS SPECTRA OF SELECTED ACRYLATE AND METHACRYLATE MONOMERS, INCLUDING GLYCIDYL METHACRYLATE, COMMONLY USED IN DENTAL MATERIALS ARE REPORTED AND DISCUSSED. THE TWO IONIZATION MODES COMPLEMENT EACH OTHER, AND TOGETHER THE MASS SPECTRA OFFER ADEQUATE INFORMATION FOR IDENTIFICATION PURPOSES. THE APPLICATION OF THE MASS SPECTRAL METHOD IS DEMONSTRATED ON RESIN-BASED DENTAL MATERIALS WITH IDENTIFICATION OF THE MONOMER CONTENT.
Thin-layer chromatography TLC, polarography, and spectrometry are used for soln measurements. Methacrylates in air have been analyzed by TLC, polarography, and colorimetry. Polarography has been used for determination of any residual monomer in the polymer. A variety of spectroscopic techniques, eg, NMR, IR, and Raman spectroscopy also have been used, particularly for analysis of surgical cements and dental restorative resins. /Methacrylic acid & derivatives/

Storage Conditions

Temp during storage must be kept low to minimize formation of peroxides and other oxidation products. ... Storage temp below 30 °C are recommended for the polyfunctional methacrylates. ... The methacrylate monomers should not be stored for longer than one year. Shorter storage times are recommended for the aminomethacrylates, ie, three months, and the polyfunctional methacrylates, ie, six months. Many of these cmpd are sensitive to UV light and should, therefore, be stored in the dark. The methacrylic esters may be stored in mild steel, stainless steel, or aluminum. /Methacrylic acid & derivatives/

Dates

Last modified: 08-15-2023

Synthesis and characterization of site selective photo-crosslinkable glycidyl methacrylate functionalized gelatin-based 3D hydrogel scaffold for liver tissue engineering

Md Moniruzzaman Sk, Prativa Das, Amit Panwar, Lay Poh Tan
PMID: 33812568   DOI: 10.1016/j.msec.2020.111694

Abstract

The presented work outlined the development of a new biocompatible hydrogel material that has potential applications in soft tissue engineering. As a proof of concept, human hepatocytes were used to demonstrate the suitability of this material in providing conducive environment for cellular growth and functional development. Herein, a detailed synthesis of novel gelatin derivatives - photo-crosslinkable glycidyl methacrylate (GMA) functionalized gelatins (Gelatin-GMA), and preparation of three-dimensional (3D) hydrogel scaffolds for the encapsulated Huh-7.5 cells is reported. The Gelatin-GMA biopolymers were synthesized at two different pH values of 3.5 (acidic) and 10.5 (basic) where two different photo-crosslinkable polymers were formed utilizing -COOH & -OH groups in acidic pH, and -NH
& -OH groups in basic pH. The hydrogels were prepared using an initiator (Irgacure I2959) in the presence of UV light. The Gelatin-GMA biopolymers were characterized using spectroscopic studies which confirmed the successful preparation of the polymer derivatives. Rheological measurement was carried out to characterize the mechanical properties and derive the mesh sizes of the 3D hydrogels. Subsequently, detailed in vitro hepatocyte compatibility and functionality studies were performed in the 3D cell seeded hydrogel platform. The 3D hydrogel design with larger mesh sizes utilizes the advantage of the excellent diffusion properties of porous platform, and enhanced cell-growth was observed, which in turn elicited favorable Huh-7.5 response. The hydrogels led to improved cellular functions such as differentiation, viability and proliferation. Overall, it showed that the Gelatin-GMA based hydrogels presented better results compared to control sample (GelMA) because of the higher mesh sizes in Gelatin-GMA based hydrogels. Additionally, the functional group studies of the two Gelatin-GMA samples revealed that the cell functionalities are almost unaffected even after the tripeptide - Arg-Gly-Asp (RGD) in Gelatin-GMA synthesized at pH 3.5 is no longer completely available.


Bisphosphonated-immobilized porous cellulose monolith with tentacle grafting by atom transfer radical polymerization for selective adsorption of lysozyme

Tian Yao, Yuxin Liao, Shasha Li, Liangzhi Qiao, Kaifeng Du
PMID: 34157476   DOI: 10.1016/j.chroma.2021.462337

Abstract

Here, a m-xylene bisphosphonate immobilized tentacle-type cellulose monolith (BP-PCM) is prepared by atom transfer radical polymerization for lysozyme purification. In the preparation, the m-xylene bisphosphonate was anchored glycidyl methacrylate and then polymerized to enhance the flexibility of the ligands to improve lysozyme adsorption capacity, and glycerol monomethacrylate serves as spacer to further optimize the layers structure and ligands density of the grafted tentacles for satisfactory adsorption capacity. The maximum static and dynamic adsorption capacity (10% breakthrough) of BP-PCM reach to 169.6 and 102.6 mg mL
, respectively. Moreover, BP-PCM displays weak nonspecific adsorption and is able to successfully enrich lysozyme from diluted chicken egg white, indicating the excellent selectivity. The results demonstrated that BP-PCM is promising for use as high-capacity protein chromatography.


Photografting of biochelator onto polypropylene film as an antioxidant clean label

Kambiz Sadeghi, Jongchul Seo
PMID: 33647698   DOI: 10.1016/j.foodchem.2021.129362

Abstract

A ligand film with citric acid (CA) on the surface as a biochelator was prepared via photografting. Polypropylene film was photochemically brushed by immobilizing glycidyl methacrylate onto the film surface (PP-g-GMA) in the presence of benzophenone. The ligand film (PP-g-GMA-g-CA) was developed via a ring-opening reaction between PP-g-GMA and CA. The chemical structure was examined using Fourier transform infrared spectroscopy and X-ray photoelectron spectroscopy. Microstructure and grafting morphology were observed using scanning electron microscopy and atomic force microscopy, and brushed-like configuration and porous surface morphology were described. A large amount of carboxylic acid (215 ± 11 nm) was detected on the surface of PP-g-GMA-g-CA and afforded chelation of Fe
(215 ± 11 nm). This ligand film exhibited chelating activity in vitamin C and virgin olive oil (p < 0.05), which extended the shelf-life of these foods. Moreover, overall migration analysis demonstrated that it can be considered as a non-migratory antioxidant.


Thomas Später, Aleksandra O Mariyanats, Maria A Syachina, Anton V Mironov, Alexander G Savelyev, Anastasia V Sochilina, Michael D Menger, Polina A Vishnyakova, Evgeniya Y Kananykhina, Timur Kh Fatkhudinov, Gennady T Sukhikh, Dmitry D Spitkovsky, Alisa Katsen-Globa, Matthias W Laschke, Vladimir K Popov
PMID: 33320574   DOI: 10.1021/acsbiomaterials.0c00741

Abstract

In this study, we prepared hydrogel scaffolds for tissue engineering by computer-assisted extrusion three-dimensional (3D) printing with photocured (λ = 445 nm) hyaluronic acid glycidyl methacrylate (HAGM). The developed product was compared with the polylactic-
-glycolic acid (PLGA) scaffolds generated by means of the original antisolvent 3D printing methodology. The cytotoxicity and cytocompatibility of the scaffolds were analyzed
by 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide tests, flow cytometry, and scanning electron microscopy. Anti-inflammatory and proangiogenic properties of the scaffolds were evaluated in the dorsal skinfold chamber mouse model by means of intravital fluorescence microscopy, histology, and immunohistochemistry throughout an observation period of 14 days.
, none of the scaffolds revealed cytotoxicity on days 1, 2, and 5 after seeding with umbilical cord-derived multipotent stromal cells, and the primary cell adhesion to the surface of HAGM scaffolds was low.
, implanted HAGM scaffolds showed enhanced vascularization and host tissue ingrowth, and the inflammatory response to them was less pronounced compared with PLGA scaffolds. The results indicate excellent biocompatibility and vascularization capacity of the developed 3D printed HAGM scaffolds and position them as strong candidates for advanced tissue engineering applications.


Development of Inherently Antibacterial, Biodegradable, and Biologically Active Chitosan/Pseudo-Protein Hybrid Hydrogels as Biofunctional Wound Dressings

Maoli Yin, Shuangshuang Wan, Xuehong Ren, Chih-Chang Chu
PMID: 33739108   DOI: 10.1021/acsami.0c21680

Abstract

Developing a new family of hydrogel-based wound dressings that could have a dual biofunctionality of antibacterial and biological responses is highly desirable. In this study, an inherently effective antibacterial and biodegradable hydrogel dressing without the need for impregnated antibiotics was designed, synthesized, characterized, and examined for its effect on macrophages, which initiated inflammatory activity and activated both NO and TNF-α production for the purpose of achieving a better and faster wound healing. The purposes of this research was to develop a novel family of cationic biodegradable hydrogels based on arginine-based poly(ester urea urethane) (Arg-PEUU) and glycidyl methacrylate-modified chitosan (CS-GMA) that has both inherent antibacterial and bioactive functionality as a wound healing dressing for accelerated healing of contaminated or infected wounds. These hybrid hydrogels present a well-defined three-dimensional microporous network structure and have a high water absorption ability, and their biodegradation is effectively accelerated in the presence of lysozymes. The hemolytic activity test, MTT assay, and live/dead assay of these hybrid hydrogels indicated that they had no cytotoxicity toward red blood cells, NIH-3T3 fibroblast cells, and human vascular endothelial cells, thus corroborating their cytocompatibility. Furthermore, these hybrid hydrogels could elevate the release of both produced NO and TNF-α by stimulating and activating RAW 264.7 macrophages, augmenting their antibacterial biological response. The antibacterial assay of these hybrid hydrogels demonstrated their excellent antibacterial activity without the need for impregnated antibacterial agents. Taken together, this new family of biodegradable, antibacterial, and biologically responsive hybrid hydrogels exhibits great potential as biofunctional antibacterial wound dressing candidates for wound healing.


pH-triggered intracellular release of doxorubicin by a poly(glycidyl methacrylate)-based double-shell magnetic nanocarrier

Nasrin Zohreh, Zahra Rastegaran, Seyed Hassan Hosseini, Mehdi Akhlaghi, Cosmin Istrate, Cristina Busuioc
PMID: 33255062   DOI: 10.1016/j.msec.2020.111498

Abstract

Two core-double-shell pH-sensitive nanocarriers were fabricated using Fe
O
as magnetic core, poly(glycidyl methacrylate-PEG) and salep dialdehyde as the first and the second shell, and doxorubicin as the hydrophobic anticancer drug. Two nanocarriers were different in the drug loading steps. The interaction between the first and the second shell assumed to be pH-sensitive via acetal cross linkages. The structure of nanocarriers, organic shell loading, magnetic responsibility, morphology, size, dispersibility, and drug loading content were investigated by IR, NMR, TG, VSM, XRD, DLS, HRTEM and UV-Vis analyses. The long-term drug release profiles of both nanocarriers showed that the drug loading before cross-linking between the first and second shell led to a more pH-sensitive nanocarrier exhibiting higher control on DOX release. Cellular toxicity assay (MTT) showed that DOX-free nanocarrier is biocompatible having cell viability greater than 80% for HEK-293 and MCF-7 cell lines. Besides, high cytotoxic effect observed for drug-loaded nanocarrier on MCF-7 cancer cells. Cellular uptake analysis showed that the nanocarrier is able to transport DOX into the cytoplasm and perinuclear regions of MCF-7 cells. In vitro hemolysis and coagulation assays demonstrated high blood compatibility of nanocarrier. The results also suggested that low concentration of nanocarrier have a great potential as a contrast agent in magnetic resonance imaging (MRI).


Daptomycin: A Novel Macrocyclic Antibiotic as a Chiral Selector in an Organic Polymer Monolithic Capillary for the Enantioselective Analysis of a Set of Pharmaceuticals

Ali Fouad, Adel A Marzouk, Montaser Sh A Shaykoon, Samy M Ibrahim, Sobhy M El-Adl, Ashraf Ghanem
PMID: 34207780   DOI: 10.3390/molecules26123527

Abstract

Daptomycin, a macrocyclic antibiotic, is here used as a new chiral selector in preparation of chiral stationary phase (CSP) in a recently prepared polymer monolithic capillary. The latter is prepared using the copolymerization of the monomers glycidyl methacrylate (GMA) and ethylene glycol dimethacrylate (EGDMA) in the presence of daptomycin in water. Under reversed phase conditions (RP), the prepared capillaries were tested for the enantioselective nanoliquid chromatographic separation of fifty of the racemic drugs of different pharmacological groups, such as adrenergic blockers, H1-blockers, NSAIDs, antifungal drugs, and others. Baseline separation was attained for many drugs under RP-HPLC. Daptomycin expands the horizon of chiral selectors in HPLC.


Cytocompatibility of Modified Silk Fibroin with Glycidyl Methacrylate for Tissue Engineering and Biomedical Applications

Heesun Hong, Ok Joo Lee, Young Jin Lee, Ji Seung Lee, Olatunji Ajiteru, Hanna Lee, Ye Ji Suh, Md Tipu Sultan, Soon Hee Kim, Chan Hum Park
PMID: 33383963   DOI: 10.3390/biom11010035

Abstract

Hydrogel with chemical modification has been used for 3D printing in the biomedical field of cell and tissue-based regeneration because it provides a good cellular microenvironment and mechanical supportive ability. As a scaffold and a matrix, hydrogel itself has to be modified chemically and physically to form a β-sheet crosslinking structure for the strength of the biomaterials. These chemical modifications could affect the biological damage done to encapsulated cells or surrounding tissues due to unreacted chemical residues. Biological assessment, including assessment of the cytocompatibility of hydrogel in clinical trials, must involve testing with cytotoxicity, irritation, and sensitization. Here, we modified silk fibroin and glycidyl methacrylate (Silk-GMA) and evaluated the physical characterizations, residual chemical detection, and the biological effect of residual GMA depending on dialysis periods. Silk-GMA depending on each dialysis period had a typical β-sheet structure in the characterization analysis and residual GMA decreased from dialysis day 1. Moreover, cell proliferation and viability rate gradually increased; additionally, necrotic and apoptotic cells decreased from dialysis day 2. These results indicate that the dialysis periods during chemical modification of natural polymer are important for removing unreacted chemical residues and for the potential application of the manufacturing standardization for chemically modified hydrogel for the clinical transplantation for tissue engineering and biomedical applications.


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